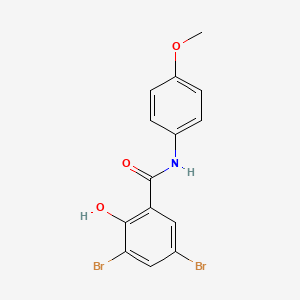
3,5-Dibromo-2-hydroxy-N-(4-methoxy-phenyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “3,5-Dibromo-2-hydroxy-N-(4-methoxy-phenyl)-benzamide” would likely include a benzene ring (due to the “benzamide” part of the name), two bromine atoms (indicated by “dibromo”), a hydroxy group (OH), and a methoxy group (OCH3) attached to a phenyl group .Chemical Reactions Analysis
Benzamides, including potentially “3,5-Dibromo-2-hydroxy-N-(4-methoxy-phenyl)-benzamide”, can undergo various chemical reactions. For example, they can react with Grignard reagents to form tertiary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Dibromo-2-hydroxy-N-(4-methoxy-phenyl)-benzamide” would depend on its specific structure. Generally, benzamides are solid at room temperature and have higher melting points than corresponding carboxylic acids .Scientific Research Applications
Inhibition of Photosynthetic Electron Transport
The compound, also known as 3,5-dibromo-2-hydroxy-N-phenylbenzamides (Br2-PBA), has been found to inhibit photosynthetic electron transport (PET). The inhibitory efficiency depends on the compound’s lipophilicity and the electronic properties of the R substituent in the N-phenyl moiety . This could have implications for the study of photosynthesis and the development of inhibitors.
Interaction with Chlorophyll a and Aromatic Amino Acids
The compound interacts with chlorophyll a and aromatic amino acids present in the pigment-protein complexes, mainly in photosystem 2 . This interaction was documented by fluorescence spectroscopy, suggesting potential applications in the study of photosystem 2 and its components.
Potential Applications in Optoelectronics
The compound has been suggested to have potential applications in the field of optoelectronics due to its large first-order molecular hyperpolarizability . This suggests that it could be a promising material for optical applications.
Use in Formal Total Synthesis
The compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This indicates its potential use in the synthesis of other complex organic compounds.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-dibromo-2-hydroxy-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2NO3/c1-20-10-4-2-9(3-5-10)17-14(19)11-6-8(15)7-12(16)13(11)18/h2-7,18H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQYZLCHJYREBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dibromo-2-hydroxy-N-(4-methoxyphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, 95%](/img/structure/B6358517.png)
![[(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine, 95%](/img/structure/B6358528.png)

